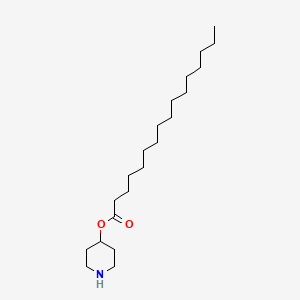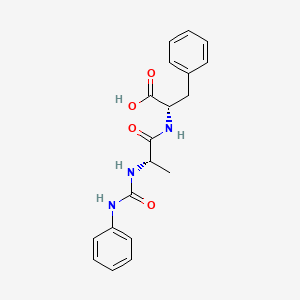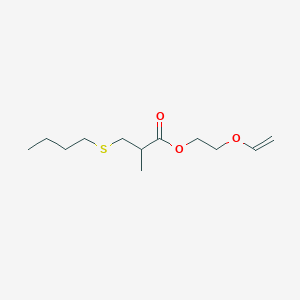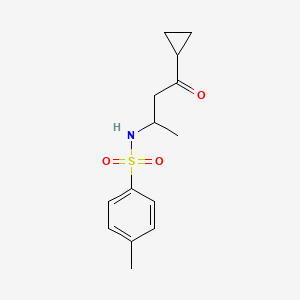![molecular formula C15H14N8O B15161189 Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone CAS No. 143201-21-2](/img/structure/B15161189.png)
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone is a complex organic compound featuring imidazole rings. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone typically involves the condensation of imidazole derivatives under controlled conditions. One common method includes the reaction of imidazole with formaldehyde and a suitable catalyst to form the desired compound . The reaction conditions often require a solvent such as methanol or ethanol and may be conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenated compounds for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered functional groups .
科学的研究の応用
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The imidazole rings play a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions .
類似化合物との比較
Similar Compounds
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Another imidazole derivative with similar structural features but different applications.
1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene: Contains three imidazole rings and is used in coordination chemistry.
Uniqueness
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone is unique due to its specific arrangement of imidazole rings and the methanone linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other imidazole derivatives may not be as effective .
特性
CAS番号 |
143201-21-2 |
|---|---|
分子式 |
C15H14N8O |
分子量 |
322.32 g/mol |
IUPAC名 |
bis[5-(1H-imidazol-5-ylmethyl)-1H-imidazol-2-yl]methanone |
InChI |
InChI=1S/C15H14N8O/c24-13(14-18-5-11(22-14)1-9-3-16-7-20-9)15-19-6-12(23-15)2-10-4-17-8-21-10/h3-8H,1-2H2,(H,16,20)(H,17,21)(H,18,22)(H,19,23) |
InChIキー |
VJKBBWAFUKZMHB-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=N1)CC2=CN=C(N2)C(=O)C3=NC=C(N3)CC4=CN=CN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


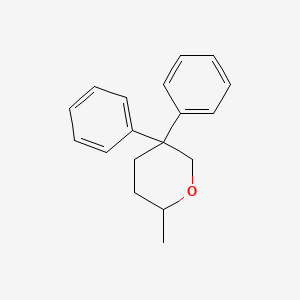
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B15161113.png)
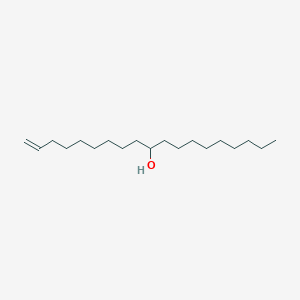
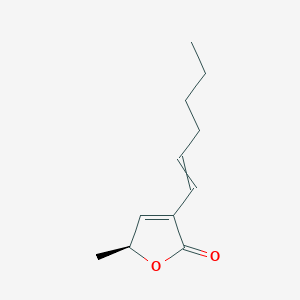
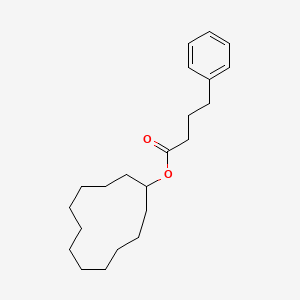
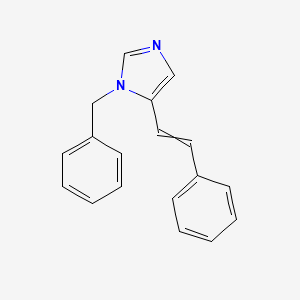
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
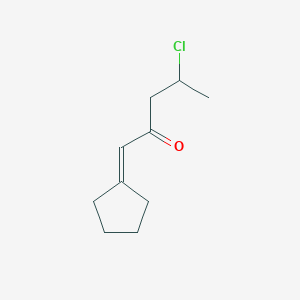
![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
